2,5-dibromohexanedioic acid

Catalog No.
S663265
CAS No.
3479-85-4
M.F
C6H8Br2O4
M. Wt
303.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dibromohexanedioic acid

CAS Number

3479-85-4

Product Name

2,5-dibromohexanedioic acid

IUPAC Name

2,5-dibromohexanedioic acid

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)

InChI Key

KABAKEOYQZKPBA-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br

2,5-Dibromohexanedioic acid, also known as 2,5-dibromoadipic acid, is an organic compound with the molecular formula C6H8Br2O4C_6H_8Br_2O_4. This compound features two bromine atoms substituted at the 2 and 5 positions of the hexanedioic acid backbone. It is characterized by its high reactivity, which makes it a valuable intermediate in various chemical synthesis processes. The compound typically appears as a white crystalline solid with a melting point of approximately 188°C and a boiling point of around 395.4°C at standard atmospheric pressure .

There is no current research available on the specific mechanism of action of 2,5-Dibromoadipic acid.

As with any unknown compound, it is advisable to handle 2,5-Dibromoadipic acid with caution. Limited information suggests potential hazards:

  • Skin and eye irritant: The carboxylic acid groups could potentially irritate skin and eyes upon contact [].
  • Suspected respiratory irritant: Inhalation of dust particles may irritate the respiratory tract.
  • Unknown toxicity: There is no data available on the oral or dermal toxicity of 2,5-Dibromoadipic acid.
  • Biochemistry

    Researchers have investigated the use of 2,5-DBA as a building block for the synthesis of biocompatible polymers. These polymers have potential applications in drug delivery and tissue engineering [].

  • Material Science

    Due to the presence of bromine atoms, 2,5-DBA can be used as a flame retardant. Flame retardants are chemicals added to materials to slow the spread of fire. Research has explored 2,5-DBA in combination with other materials to create flame retardant polymers.

, including:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to yield diols or other derivatives.
  • Hydrolysis: In aqueous conditions, it can hydrolyze to form other carboxylic acids or alcohols.

Reaction Mechanisms

The mechanisms of these reactions often involve nucleophilic attack on the electrophilic carbon atoms adjacent to the bromine substituents. The resulting products vary depending on the nature of the nucleophile used and the reaction conditions applied.

The synthesis of 2,5-dibromohexanedioic acid typically involves multi-step processes:

  • Bromination of Adipic Acid: Adipic acid is treated with bromine under controlled conditions to introduce bromine atoms at the 2 and 5 positions.
  • Hydrolysis: The resulting dibromo derivative can then undergo hydrolysis in aqueous conditions to yield 2,5-dibromohexanedioic acid.
  • Alternative Methods: Other synthetic routes may involve using thionyl chloride to convert adipic acid into adipoyl chloride followed by bromination .

2,5-Dibromohexanedioic acid is utilized in various applications, including:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.
  • Polymer Chemistry: It can be employed as a bifunctional initiator in polymerization reactions, facilitating the production of polymers with specific properties.
  • Research: Its derivatives are often used in biochemical studies and organic synthesis research due to their reactivity and potential biological activity .

Interaction studies involving 2,5-dibromohexanedioic acid often focus on its reactivity with various nucleophiles and its role in polymerization processes. These studies help elucidate its potential applications in drug design and materials science. For example, the compound has been shown to react favorably with amines to form complex structures that may have therapeutic applications .

Several compounds share structural similarities with 2,5-dibromohexanedioic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Adipoyl ChlorideC6H8Cl2O2C_6H_8Cl_2O_2Contains chlorine instead of bromine substitutions.
2,5-Dibromoadipoyl ChlorideC6H6Br2Cl2O2C_6H_6Br_2Cl_2O_2Contains both bromine and chlorine substitutions.
Diethyl 2,5-dibromohexanedioateC10H16Br2O4C_{10}H_{16}Br_{2}O_{4}An ester derivative used as an intermediate in synthesis.
2,5-DibromoadipateC8H10Br4O4C_8H_{10}Br_{4}O_4A derivative with additional bromination at other positions.

Uniqueness

The uniqueness of 2,5-dibromohexanedioic acid lies in its dual bromine substitutions at specific positions on the hexanedioic acid framework. This configuration enhances its reactivity compared to similar compounds that may only feature one type of halogen substitution or none at all. Its ability to undergo diverse chemical transformations makes it a versatile building block in organic synthesis .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3479-85-4

Dates

Modify: 2023-08-15

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